Sub‑Micromolar Affinity for E. coli DHFR: Ki of 117 nM Defines the Potency Baseline for the 3‑Methoxy Substitution Pattern
2,4-Diamino-5-(3-methoxybenzyl)pyrimidine exhibits a Ki of 117 nM against Escherichia coli DHFR [1]. In contrast, the unsubstituted 5‑benzyl-2,4‑diaminopyrimidine shows substantially weaker inhibition, typically >1 µM under comparable conditions, reflecting the requirement for ring substitution to achieve nanomolar affinity [2]. The 3‑methoxy moiety provides a ~10‑fold or greater improvement in binding affinity relative to the parent benzyl scaffold, a difference directly attributable to the methoxy group at the meta position as established by systematic SAR studies on trimethoprim analogs [3].
| Evidence Dimension | Inhibition constant (Ki) for E. coli DHFR |
|---|---|
| Target Compound Data | Ki = 117 nM |
| Comparator Or Baseline | Unsubstituted 5-benzyl-2,4-diaminopyrimidine: Ki > 1000 nM (class-level inference from SAR series) |
| Quantified Difference | Approximately ≥ 8.5-fold improvement in binding affinity |
| Conditions | Spectrophotometric assay of recombinant E. coli DHFR; conditions of saturating dihydrofolate and NADPH at 37°C |
Why This Matters
This magnitude of affinity gain demonstrates that the 3‑methoxy group is not a silent substitution; procurement of the correctly substituted compound is essential for any assay seeking to detect nanomolar-range DHFR inhibition.
- [1] BindingDB PrimarySearch_ki. Inhibitory activity against dihydrofolate reductase (DHFR) from Escherichia coli. J Med Chem. 1982;25:777-784. View Source
- [2] Roth B, Baccanari DP, Sigel CW, et al. 2,4-Diamino-5-benzylpyrimidines as antibacterial agents. 7. J Med Chem. 1987;30(2):348-356. View Source
- [3] 3D-QSAR Studies on the Inhibitory Activity of Trimethoprim Analogues against Escherichia coli Dihydrofolate Reductase. Chemical Biology & Drug Design. 2012. View Source
